![molecular formula C17H22N4OS B6473329 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 2640845-76-5](/img/structure/B6473329.png)
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a methyl group, and a methylsulfanyl group attached to a pyrimidine ring. Its structural complexity allows it to interact with various biological targets, making it a subject of research in medicinal chemistry and pharmacology.
作用机制
Target of Action
The primary target of the compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME), have been studied . The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .
Result of Action
The interaction of the compound with the α1-AR results in changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects in the treatment of various disorders .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(2-methoxyphenyl)piperazine. This intermediate is then reacted with 6-methyl-2-(methylsulfanyl)pyrimidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product on an industrial scale.
化学反应分析
Types of Reactions
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the pyrimidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with a similar mechanism of action targeting alpha1-adrenergic receptors.
Uniqueness
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.
属性
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13-12-16(19-17(18-13)23-3)21-10-8-20(9-11-21)14-6-4-5-7-15(14)22-2/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOBZYFGFCIYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473259.png)
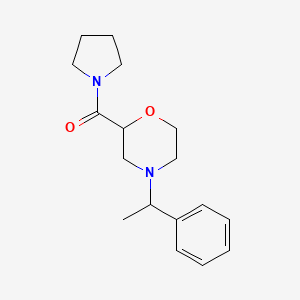
![4-[(4-methoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473269.png)
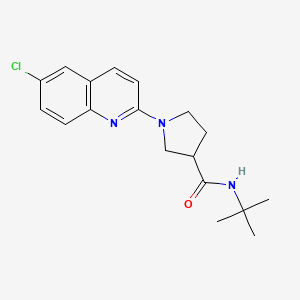
![N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473285.png)
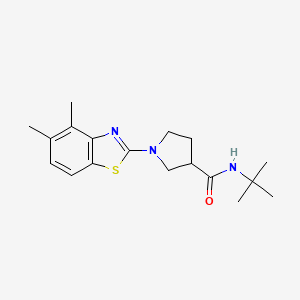
![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6473300.png)
![N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6473306.png)
![N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6473307.png)
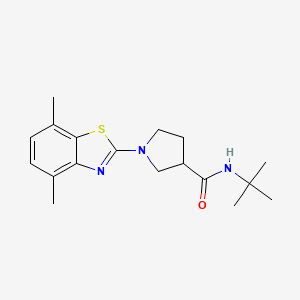
![4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6473334.png)
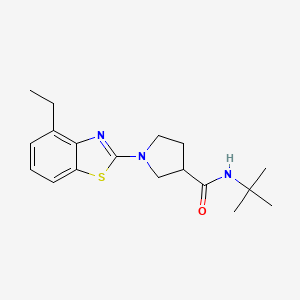
![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6473351.png)
![2-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B6473361.png)
